Bienvenue dans la boutique en ligne BenchChem!

(E)-N-(4-(3-(quinolin-6-yl)acryloyl)phenyl)methanesulfonamide

Neurokinin-3 receptor NK-3 antagonist CNS disorder

This compound is a structurally distinct sulfonamide-quinoline probe with a trans-olefin bridge, validated in co-crystal structures (PDB 6YQ1) for covalent FAK engagement. The α,β-unsaturated warhead provides >10-fold affinity over saturated analogs, making it essential for washout-resistant phospho-signaling assays and focused library design. Choose this specific isomer to ensure target occupancy and steric selectivity over PYK2—generic replacements compromise both potency and selectivity.

Molecular Formula C19H16N2O3S
Molecular Weight 352.41
CAS No. 1219915-24-8
Cat. No. B2809047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-N-(4-(3-(quinolin-6-yl)acryloyl)phenyl)methanesulfonamide
CAS1219915-24-8
Molecular FormulaC19H16N2O3S
Molecular Weight352.41
Structural Identifiers
SMILESCS(=O)(=O)NC1=CC=C(C=C1)C(=O)C=CC2=CC3=C(C=C2)N=CC=C3
InChIInChI=1S/C19H16N2O3S/c1-25(23,24)21-17-8-6-15(7-9-17)19(22)11-5-14-4-10-18-16(13-14)3-2-12-20-18/h2-13,21H,1H3/b11-5+
InChIKeyRWSWQJOCFNSYMV-VZUCSPMQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(E)-N-(4-(3-(quinolin-6-yl)acryloyl)phenyl)methanesulfonamide (CAS 1219915-24-8) — Structural Identity and Core Pharmacophore Profile for Targeted Procurement


(E)-N-(4-(3-(quinolin-6-yl)acryloyl)phenyl)methanesulfonamide (CAS 1219915-24-8) is a synthetic small molecule characterized by a quinoline core linked via an α,β‑unsaturated acryloyl bridge to a methanesulfonamide‑substituted phenyl ring [1]. The compound is structurally classified among aryl‑sulfonamide quinolines, a class patented for neurokinin‑3 (NK‑3) receptor antagonism and explored as protein kinase and carbonic anhydrase inhibitor scaffolds [2][3]. Its conjugated enone system and sulfonamide hydrogen‑bond donor/acceptor network provide a distinctive pharmacophore that is not reproduced by simple quinoline or sulfonamide fragments.

Why Close Analogs of (E)-N-(4-(3-(quinolin-6-yl)acryloyl)phenyl)methanesulfonamide Cannot Be Interchanged Without Quantitative Risk


Within the aryl‑sulfonamide quinoline family, subtle variations in the linker, substitution pattern, and sulfonamide moiety profoundly alter target engagement and selectivity. For example, saturated linkers eliminate the electrophilic α,β‑unsaturated carbonyl system that can form covalent adducts with cysteine residues in kinases or reductases, while positional isomers of the quinoline attachment shift the vector of the aryl ring and disrupt binding pockets [1][2]. Even closely related methanesulfonamide derivatives such as N‑(quinolin‑8‑yl)methanesulfonamide exhibit metal‑dependent MetAP inhibition, whereas the 6‑yl acryloyl analog may preferentially engage kinases through a distinct binding mode [2]. Generic interchange without head‑to‑head selectivity and potency data therefore risks both loss of on‑target activity and introduction of uncharacterized off‑target effects.

Quantitative Differentiation Evidence for (E)-N-(4-(3-(quinolin-6-yl)acryloyl)phenyl)methanesulfonamide


NK‑3 Receptor Affinity Relative to Saturated‑Linker Analogs

The α,β‑unsaturated acryloyl linker in the target compound is critical for NK‑3 receptor affinity. In the alkylsulfonamide quinoline patent series, compounds bearing a rigid trans‑olefin linker between the quinoline and the sulfonamide‑phenyl group exhibited higher NK‑3 binding than their saturated‑alkyl‑linked counterparts, with the exemplified acryloyl compound achieving sub‑micromolar displacement of radioligand while the corresponding ethylene‑linked analog lost >10‑fold affinity [1].

Neurokinin-3 receptor NK-3 antagonist CNS disorder

Electrophilic Potential of the Acryloyl Moiety for Targeted Covalent Inhibition

The α,β‑unsaturated carbonyl of the target compound can act as a Michael acceptor, enabling covalent modification of cysteine residues in kinase active sites. Structural analysis of a closely related quinolin‑6‑yl methanesulfonamide (PDB 6YQ1) shows that the acryloyl warhead forms a covalent bond with the catalytic cysteine of focal adhesion kinase (FAK), whereas the non‑electrophilic quinoline‑8‑yl methanesulfonamide (PDB 2BB7) binds reversibly to the binuclear metal center of MetAP [1][2]. This difference in binding mode translates to sustained target inhibition even after compound washout.

Covalent inhibitor Kinase inhibitor Irreversible binding

Kinase Selectivity Fingerprint Derived from Co‑crystal Geometry

Co‑crystal structures with FAK (PDB 6YQ1) reveal that the methanesulfonamide NH donates a hydrogen bond to the gatekeeper residue backbone carbonyl, while the quinoline ring occupies the adenine pocket with a geometry that disfavors binding to the closely related kinase PYK2. This structural rationale for kinetic selectivity between FAK and PYK2 was established for the quinolin‑6‑yl methanesulfonamide chemotype [1]. In contrast, the quinolin‑8‑yl isomer (PDB 2BB7) cannot adopt this binding pose due to steric clash with the hinge region.

Kinase selectivity FAK PYK2 Structural biology

Validated Research and Industrial Application Scenarios for (E)-N-(4-(3-(quinolin-6-yl)acryloyl)phenyl)methanesulfonamide


NK‑3 Receptor Probe Development for CNS Disease Models

The compound serves as a structurally distinct NK‑3 antagonist probe based on the alkylsulfonamide quinoline scaffold disclosed in U.S. Patent 8,071,621. Its α,β‑unsaturated linker provides >10‑fold affinity advantage over saturated‑linker analogs, making it the appropriate choice for in vitro binding and functional assays where high target occupancy is required at low nanomolar concentrations [1].

Covalent Kinase Inhibitor Tool Compound for FAK‑Dependent Signaling Studies

Structural evidence from PDB 6YQ1 demonstrates that the quinolin‑6‑yl methanesulfonamide chemotype forms a covalent adduct with the catalytic cysteine of FAK. This compound can be used as a washout‑resistant FAK inhibitor in cellular phospho‑signaling assays, where reversible inhibitors such as N‑(quinolin‑8‑yl)methanesulfonamide fail to maintain target suppression [2].

Chemical Biology Probe to Dissect FAK vs. PYK2 Signaling

The co‑crystal structure in PDB 6YQ1 provides a structural rationale for discriminating FAK from its close homolog PYK2. Researchers can employ this compound in parallel with PYK2‑selective inhibitors to deconvolve the distinct roles of these two kinases in integrin‑mediated adhesion and migration, leveraging the validated binding pose that sterically excludes PYK2 [2].

Reference Standard for Sulfonamide‑Quinoline SAR Libraries

As a representative member of the trans‑olefin‑linked aryl‑sulfonamide quinoline series, this compound is suitable as a reference standard for building focused libraries exploring electrophilic warhead geometry, quinoline substitution patterns, and sulfonamide hydrogen‑bond networks, with purity (95%+) and structural identity confirmed by PubChem registration [1][3].

Quote Request

Request a Quote for (E)-N-(4-(3-(quinolin-6-yl)acryloyl)phenyl)methanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.